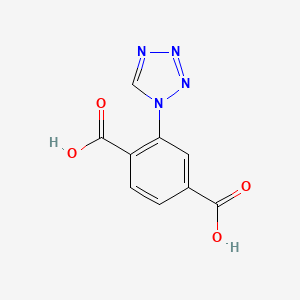

2-(1H-tetrazol-1-yl)terephthalic acid

Description

IUPAC Naming and CAS Registry Identification

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles, identifying it as 2-(1H-1,2,3,4-tetrazol-1-yl)benzene-1,4-dicarboxylic acid. This nomenclature reflects the substitution pattern wherein a tetrazole ring is attached to the second carbon position of the benzene ring bearing carboxylic acid groups at the first and fourth positions. Alternative systematic names include 1,4-benzenedicarboxylic acid, 2-(1H-tetrazol-1-yl)-, which emphasizes the terephthalic acid backbone with tetrazole substitution.

The compound is registered under Chemical Abstracts Service number 1010915-67-9, providing unambiguous identification within chemical databases and literature. This registration number serves as the primary identifier for regulatory, commercial, and research purposes across global chemical information systems. Additional synonyms documented in chemical databases include 2-(tetrazol-1-yl)terephthalic acid and 2-(1H-tetrazol-1-yl)terephthalic acid, reflecting common variations in nomenclature conventions.

The MDL number MFCD09996876 provides additional identification within molecular database systems, facilitating cross-referencing across different chemical information platforms. These multiple identification systems ensure comprehensive tracking and referencing of the compound across diverse scientific and commercial applications.

Structural Isomerism and Tautomerism

The tetrazole moiety within this compound exhibits complex tautomeric behavior characteristic of five-membered nitrogen-containing heterocycles. Three primary isomeric forms of the parent tetrazole structure exist, designated as 1H-, 2H-, and 5H-tetrazole, which differ in the positioning of double bonds within the ring system. The 1H- and 2H- isomers represent tautomeric forms, with equilibrium distribution favoring 1H-tetrazole in the solid phase, while 2H-tetrazole predominates in the gas phase.

These tautomeric forms can be characterized as aromatic systems containing six π-electrons, contrasting with the 5H-isomer which lacks aromatic character. The electronic stabilization provided by aromaticity significantly influences the thermodynamic stability and chemical reactivity of the compound. In certain chemical environments, particularly when strongly electron-withdrawing functional groups are present, the tetrazole ring may undergo ring-opening equilibrium to form azidoimine structures.

The azidoazomethine-tetrazole tautomerism represents a fundamental aspect of tetrazole chemistry, particularly relevant for condensed tetrazole systems. This phenomenon involves equilibrium between the closed tetrazole ring structure and an open azide form, with the equilibrium position influenced by electronic effects of substituents, solvent polarity, and environmental conditions. For this compound, the electron-withdrawing nature of the carboxylic acid groups may influence this tautomeric equilibrium.

Molecular Formula and Atomic Composition (C₉H₆N₄O₄)

The molecular formula C₉H₆N₄O₄ defines the precise atomic composition of this compound, with a corresponding molecular weight of 234.17 grams per mole. This formula reveals a compact molecular architecture featuring nine carbon atoms forming the aromatic benzene framework and tetrazole ring, six hydrogen atoms distributed across the aromatic and carboxylic acid positions, four nitrogen atoms concentrated within the tetrazole heterocycle, and four oxygen atoms associated with the two carboxylic acid functional groups.

| Atomic Component | Quantity | Percentage by Mass | Functional Role |

|---|---|---|---|

| Carbon | 9 | 46.15% | Aromatic backbone and heterocycle |

| Hydrogen | 6 | 2.58% | Aromatic and carboxyl substitution |

| Nitrogen | 4 | 23.93% | Tetrazole ring formation |

| Oxygen | 4 | 27.34% | Carboxylic acid functionality |

The high nitrogen content (23.93% by mass) represents a characteristic feature distinguishing this compound from simple aromatic carboxylic acids. This substantial nitrogen density contributes to unique electronic properties and potential for hydrogen bonding interactions, as tetrazoles can form up to four hydrogen bonds through their nitrogen lone pairs. The spatial distribution of these nitrogen atoms within the five-membered ring creates distinctive electronic characteristics that influence molecular recognition and binding affinity in biological systems.

The carbon-to-nitrogen ratio of 2.25:1 indicates significant heteroatom content, reflecting the heterocyclic nature of the compound. This composition provides opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for potential applications in crystal engineering and molecular recognition.

Functional Group Analysis: Terephthalic Acid and Tetrazole Moieties

The molecular architecture of this compound incorporates two distinct functional domains: the terephthalic acid backbone and the tetrazole substituent. Terephthalic acid, systematically named benzene-1,4-dicarboxylic acid, represents an aromatic dicarboxylic acid with carboxyl groups positioned in para configuration on the benzene ring. This structural arrangement provides the compound with acidic properties and potential for forming coordination complexes, polymerization reactions, and crystal structures through hydrogen bonding networks.

The tetrazole moiety functions as a bioisostere of carboxylic acids, exhibiting similar acid-base properties with pKa values ranging from 4.5 to 4.9, closely matching carboxylic acid pKa values of 4.2 to 4.4. This chemical similarity enables tetrazoles to participate in analogous hydrogen bonding patterns and electrostatic interactions while providing enhanced metabolic stability and altered pharmacokinetic properties. The tetrazole ring system contains four nitrogen atoms arranged in a five-membered ring with one carbon atom, creating a high-density nitrogen environment capable of extensive hydrogen bonding.

Structural analysis reveals that the tetrazole group can engage in multiple simultaneous hydrogen bonding interactions through its four nitrogen σ-lone pairs, which are oriented approximately coplanar with the ring system. This geometric arrangement enables the formation of extended hydrogen bonding networks, as demonstrated in crystallographic studies where tetrazoles interact with up to four receptor sites simultaneously. The deprotonated tetrazolate anion exhibits charge delocalization across the N2-N3-N4 atoms, providing enhanced binding capabilities compared to simple carboxylate groups.

Properties

IUPAC Name |

2-(tetrazol-1-yl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(15)5-1-2-6(9(16)17)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYPDVJXCHPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Azide Ion to Nitrile Derivatives

The most widely adopted method for synthesizing 5-substituted 1H-tetrazoles, including this compound, is the [3+2] cycloaddition of azide ions to nitrile groups. This reaction proceeds under various conditions, often involving dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and heating to promote ring closure.

- Typical Conditions:

- Reagents: Sodium azide (NaN3), nitrile-substituted terephthalic acid or its ester.

- Solvents: DMF, DMSO.

- Temperature: 100–130 °C.

- Time: 12–48 hours.

- Catalysts/Additives: Sometimes zinc chloride or ammonium chloride are added to enhance the reaction rate and yield.

This method benefits from straightforward reaction setup and relatively high yields of tetrazole products.

Multi-Step Synthesis via Amide Intermediates

An alternative route involves the conversion of amide derivatives of terephthalic acid into tetrazoles through a sequence of transformations:

- Formation of oxyphosphonium salts from amides under Mitsunobu conditions.

- Reaction with trimethylsilyl azide to yield N-protected tetrazoles.

- Subsequent deprotection to obtain the free tetrazole acid.

This approach is particularly useful when chirality preservation or N-protection is required during synthesis.

Acid-Catalyzed Cyclization and Hydrolysis

In some patented processes, acid-mediated cyclization and hydrolysis steps are employed to form tetrazole-containing intermediates or final products. For example, refluxing intermediates in the presence of mineral acids such as hydrochloric acid, sulfuric acid, or organic acids like acetic acid facilitates ring closure and hydrolysis to yield tetrazole derivatives.

| Step | Acid Type | Equivalents (relative) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Cyclization | HCl, H2SO4, HNO3, Acetic acid | 1 to 50 | Reflux (100–120) | 3 to 24 | Reflux conditions promote ring closure |

| Hydrolysis | Same acids as above | Stoichiometric | Reflux | Variable | Converts intermediates to final tetrazole acid |

The acid addition salts of the tetrazole product can be isolated depending on the acid used.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Azide-Nitrile Cycloaddition | Nitrile-substituted terephthalic acid | NaN3, DMF/DMSO, 100–130 °C, 12–48 h | High yield, straightforward | Requires handling azides |

| Amide to Tetrazole Conversion | Amide derivatives of terephthalic acid | Mitsunobu reagents, trimethylsilyl azide | Useful for N-protected tetrazoles | Multi-step, more complex |

| Acid-Catalyzed Cyclization | Tetrazole-containing intermediates | Mineral or organic acids, reflux 3–24 h | Efficient ring closure | Acid-sensitive substrates may limit |

| Hydrothermal Coordination | Metal salts + tetrazole ligand | Sealed autoclave, 130–200 °C, 3–72 h | Produces MOFs and coordination polymers | Not direct free acid synthesis |

Research Findings and Practical Notes

- The cycloaddition reaction is sensitive to solvent choice and temperature; polar aprotic solvents and moderate heating optimize yields.

- Acid strength and equivalents influence ring closure efficiency; stronger acids and higher equivalents favor faster cyclization but may risk side reactions.

- Hydrothermal methods demonstrate the ligand’s robustness and facilitate the formation of crystalline coordination polymers, useful for applications in catalysis and adsorption.

- Safety considerations include careful handling of sodium azide and control of reaction temperatures to prevent decomposition or hazardous byproducts.

Chemical Reactions Analysis

2-(1H-Tetrazol-1-yl)terephthalic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-Tetrazol-1-yl)terephthalic acid has a wide range of scientific research applications:

Chemistry: It is used as a bifunctional ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of 2-(1H-tetrazol-1-yl)terephthalic acid primarily involves its ability to coordinate with metal ions. The terephthalic acid moiety and the tetrazole ring provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can interact with biological targets or catalyze specific chemical reactions, depending on the metal ion and the overall structure of the complex.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(1H-tetrazol-1-yl)terephthalic acid becomes evident when compared to related tetrazole-containing compounds. Below is a detailed analysis:

Structural Comparisons

Key Observations :

- The dual COOH groups in this compound provide increased proton-donor capacity compared to mono-COOH analogs like 2-(1H-tetrazol-1-yl)acetic acid.

- Substitution of tetrazole with pyrrole (as in 2-(1H-pyrrol-1-yl)terephthalic acid) eliminates the acidic N-H proton, critical for hydrogen bonding and metal coordination .

Coordination Properties

- This compound: The dual COOH groups enable diverse coordination modes (e.g., bridging or chelating ligands), making it suitable for constructing metal-organic frameworks (MOFs) or coordination polymers.

- 2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate: Forms 2D hydrogen-bonded networks via O–H⋯O and O–H⋯N interactions, stabilized by a dihedral angle of 87.3° between the tetrazole and COOH groups . Its single COOH group restricts coordination versatility compared to terephthalic analogs.

Crystallographic Features

- 2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate: Exhibits a planar hydrogen-bonded network parallel to the bc plane, driven by O–H⋯O (2.68 Å) and O–H⋯N (2.89 Å) interactions .

- This compound : Predicted to form more extensive 3D networks due to dual COOH groups, though crystallographic data is lacking in the evidence.

Biological Activity

2-(1H-tetrazol-1-yl)terephthalic acid is a compound that has garnered attention for its potential biological activities. Its structural features, including the tetrazole moiety, suggest various applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Formula : C11H8N4O4

Molecular Weight : 248.21 g/mol

Canonical SMILES : C(C(=O)O)(C(=O)O)N1C=NN=N1

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anti-inflammatory properties. The tetrazole ring is known for enhancing the bioactivity of compounds, making it a significant feature in drug design.

Antimicrobial Activity

Research indicates that tetrazole-containing compounds exhibit notable antimicrobial properties. For instance:

- Case Study 1 : A series of tetrazole derivatives were evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin .

- Case Study 2 : In vitro studies demonstrated that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy against strains resistant to conventional treatments .

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|---|

| This compound | E. coli | 125 | Similar to penicillin |

| This compound | S. aureus | 100 | Comparable to ampicillin |

Anti-inflammatory Activity

In addition to its antimicrobial properties, research has explored the anti-inflammatory potential of this compound:

- Case Study 3 : A study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Compounds with the tetrazole group showed a significant reduction in edema compared to the control group, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The tetrazole moiety may interact with active sites on enzymes involved in bacterial metabolism or inflammatory pathways, leading to inhibition.

- Modulation of Cellular Signaling : The compound may influence signaling pathways associated with inflammation and immune response, thereby reducing pathological effects.

Comparative Analysis with Related Compounds

Several studies have compared the biological activity of this compound with other tetrazole derivatives:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(1H-tetrazol-1-yl)terephthalic acid?

- Methodology : Synthesis typically involves N-alkylation of tetrazole with halogenated terephthalic acid derivatives under reflux conditions. Purification is achieved via recrystallization using solvents like DMSO/water mixtures. For example, reaction optimization may require controlled temperatures (e.g., 80–100°C) and inert atmospheres to prevent oxidation of the tetrazole ring. Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) can isolate the product .

Q. How should this compound be stored to ensure stability?

- Methodology : Stock solutions should be prepared in anhydrous DMSO (10 mM) and stored at -80°C in single-use aliquots to avoid degradation from repeated freeze-thaw cycles. Solid compounds must be kept in airtight containers under nitrogen, protected from light and moisture. Stability tests using HPLC or NMR at intervals (e.g., 1, 3, 6 months) are recommended to verify integrity .

Q. What strategies improve the solubility of this compound in aqueous systems?

- Methodology : Solubility can be enhanced by:

- Heating the solution to 37–50°C with sonication (30–60 minutes).

- Using co-solvents like PEG-300 or Tween 80 (≤10% v/v) to stabilize the compound in aqueous buffers.

- Adjusting pH to 7–8 with mild bases (e.g., sodium bicarbonate) to deprotonate the carboxylic acid groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes?

- Methodology : Use SHELX software (e.g., SHELXL-2018) for structure refinement. Key steps include:

- Collecting high-resolution data (≤1.0 Å) at low temperatures (100 K) to minimize thermal motion.

- Applying twin refinement for non-merohedral twinning if observed.

- Validating hydrogen bonding networks (e.g., tetrazole N–H···O interactions) using Olex2 or Mercury .

Q. What analytical techniques are effective for impurity profiling in synthesized this compound?

- Methodology : Capillary electrophoresis (CE) with UV detection (254 nm) is ideal for quantifying trace impurities like 4-carboxybenzaldehyde (4-CBA) or p-toluic acid. Optimal conditions include:

- Background electrolyte: 20 mM borate buffer (pH 9.2).

- Sample dilution (1:1000) to minimize matrix effects.

- Cross-validation with polarography or HPLC-MS for accuracy (±20% error tolerance) .

Q. How does this compound behave as a ligand in coordination polymers?

- Methodology : The tetrazole and carboxylate groups act as polydentate ligands. For example:

- Synthesize metal-organic frameworks (MOFs) by reacting the ligand with Zn(NO₃)₂ in DMF/water (1:1) at 120°C for 24 hours.

- Characterize coordination modes using IR (tetrazole ν~1500 cm⁻¹) and single-crystal XRD.

- Study gas adsorption properties (e.g., CO₂ uptake) via volumetric analysis .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model reaction pathways. Steps include:

- Optimizing geometry using Gaussian 16.

- Calculating Fukui indices to identify electrophilic/nucleophilic sites.

- Simulating transition states for substitutions at the tetrazole C–N bond .

Q. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?

- Methodology : For Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C.

- Monitor regioselectivity via LC-MS and compare with Open Reaction Database entries (e.g., ORD:2163052-04-6).

- Adjust aryl halide electronic effects (e.g., para-substituted bromobenzenes) to control product distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.